(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is a chiral compound characterized by the presence of a piperidine ring linked to an isoxazolone moiety. It is recognized for its potential biological activities and applications in medicinal chemistry. The compound's molecular formula is , and its molecular weight is approximately 168.19 g/mol .
This compound falls under the category of isoxazoles, which are five-membered heterocyclic compounds containing an isoxazole ring. Isoxazoles are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one is particularly notable for its potential therapeutic applications in various diseases .
The synthesis of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one typically involves several key steps:
For large-scale production, optimized synthetic routes are employed that focus on cost-effectiveness and yield improvement. Techniques such as continuous flow chemistry and automated reactors can enhance production efficiency.
The molecular structure of (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one can be described using various chemical notations:
The structural representation reveals a piperidine ring attached to an isoxazolone framework, indicating its potential reactivity and biological activity .
(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one can undergo various chemical reactions typical for isoxazole derivatives:
The mechanism of action for (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one remains an area of active research but generally involves interactions at specific biological targets relevant to its therapeutic applications. These interactions could modulate various signaling pathways or enzymatic activities within cells, leading to desired pharmacological effects.
The physical properties include:
The compound exhibits typical chemical properties associated with heterocyclic compounds, such as:
Relevant data on solubility, stability under different pH conditions, and reactivity profiles would need to be experimentally determined for comprehensive characterization .
(R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one has potential applications in medicinal chemistry due to its biological activity profile. It may serve as a lead compound in drug development targeting various diseases, particularly those involving inflammatory processes or neurological disorders. Its unique structure allows for modifications that can enhance efficacy or reduce side effects, making it a valuable candidate for further research in pharmaceutical applications .
The compound is systematically named as (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one, reflecting its core heterocyclic components. The parent structure consists of a 3(2H)-isoxazolone ring substituted at the C5 position with an (R)-configured piperidin-3-yl group. The IUPAC name explicitly denotes:
Table 1: Identifiers for (R)-5-(Piperidin-3-yl)isoxazol-3(2H)-one
Property | Value |
---|---|
CAS Registry Number | 132033-94-4 |
Molecular Formula | C₈H₁₂N₂O₂ |
SMILES | O=C1NOC([C@@H]2CNCCC2)=C1 |
InChIKey | JBNREPDCQNWPIU-ZCFIWIBFSA-N |
Molecular Weight | 168.19 g/mol |
Single-crystal X-ray diffraction (SCXRD) studies of structurally analogous piperidine-linked heterocycles reveal key geometric features relevant to the title compound. The piperidine ring typically adopts a twist-boat conformation with puckering parameters Q = 0.710(1) Å and phase angle φ = 68.83(2)° [6]. This conformation optimizes intramolecular hydrogen bonding and minimizes steric strain. The isoxazolone ring remains nearly planar, with bond lengths and angles consistent with delocalized π-electron density:
Intermolecular interactions dominate crystal packing, primarily through N–H···O=C hydrogen bonds (2.8–3.0 Å) and weak C–H···O contacts. These interactions form extended chains or sheets, stabilizing the lattice. For example, C8–H8B···O6 interactions exhibit centroid distances of 7.69 Å and interaction energies of -3.8 kcal/mol [6]. Density functional theory (DFT) simulations corroborate these observations, showing electrostatic potential maps with pronounced negative regions at carbonyl oxygens and positive regions near piperidinyl N–H groups [9].
Table 2: Key Crystallographic Parameters for Piperidine-Isoxazole Analogs
Parameter | Value | Significance |
---|---|---|
Piperidine conformation | Twist-boat (Q = 0.710 Å) | Minimizes steric clash |
C=O bond length | 1.22 Å | Standard carbonyl character |
N–H···O H-bond length | 2.85 Å | Stabilizes crystal packing |
Torsion angle (C5–Cipso–N) | 120.5° | Planar linkage between rings |
FTIR Spectroscopy: Characteristic absorptions include:
NMR Spectroscopy:
The downfield signal at δ 179.24 ppm confirms sp² hybridization at C5 of isoxazolone, while the chiral center at C3 (piperidine) induces diastereotopic splitting in aliphatic protons.
Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 169.1 [M+H]⁺, with fragments at m/z 124.1 (loss of HNCO), 98.0 (piperidine ring cleavage), and 81.0 (isoxazolone acylium ion) [1].
Table 3: Key NMR Assignments
Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
---|---|---|---|
¹H | 11.16 | s | Isoxazolone NH |
¹H | 8.07 | s | Piperidine NH |
¹H | 4.78 | s | H5 (isoxazole) |
¹³C | 179.24 | s | C5 (isoxazole) |
¹³C | 163.09 | s | C3 (isoxazolone carbonyl) |
The isoxazole-piperidine pharmacophore appears in diverse bioactive molecules, with structural variations dictating target specificity:
Toll-like Receptor 7 (TLR7) Agonists: 6-(Trifluoromethyl)isoxazolo[5,4-d]pyrimidine-4-amines exhibit EC₅₀ values as low as 7.8 µM (e.g., compound 21a). Replacing the phenyl group at C3 with 4-fluorophenyl enhances potency 2.7-fold compared to unsubstituted analogs, attributed to optimized hydrophobic contacts in the TLR7 binding pocket [7].
Antipsychotic Agents: Risperidone and paliperidone (pyridopyrimidinones) incorporate benzoisoxazole-piperidine motifs. Their binding to serotonin/dopamine receptors relies on the spacer length between piperidine and isoxazole: Optimal activity occurs with 2–3 atom linkers (e.g., –CH₂CH₂– in risperidone) [10].
Antiviral Compounds: Isatin-piperidinyl sulfonamides (e.g., compound 1 from [5]) inhibit viral polymerases (IC₅₀ = 0.0027–0.0092 µM). Here, the planarity of the isatin scaffold contrasts with the puckered piperidine in (R)-5-(piperidin-3-yl)isoxazol-3(2H)-one, reducing conformational flexibility but enhancing π-stacking with viral RNA [5].
Electronic Effects:
Table 4: Structure-Activity Relationships in Key Analogs
Compound Class | Structural Feature | Biological Target | Potency |
---|---|---|---|
6-(CF₃)Isoxazolopyrimidines | 4-Fluorophenyl at C3 | TLR7 | EC₅₀ = 7.8 µM |
Risperidone derivatives | –CH₂CH₂– linker | 5-HT₂A/D₂ receptors | Kᵢ = 0.6 nM |
Isatin-piperidinyl sulfonamides | Planar isatin core | RNA-dependent RNA polymerase | IC₅₀ = 0.0027 µM |
Title compound | (R)-Chiral center | N/A (building block) | N/A |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1